(R)-1-Cyclobutyl-3-methylpiperazine

Sigma Receptor Ligand Medicinal Chemistry Structure-Activity Relationship

Researchers requiring stereochemically defined piperazine scaffolds often face limited availability of single enantiomers. (R)-1-Cyclobutyl-3-methylpiperazine (CAS 1327162-37-7) provides a direct solution with its confirmed (R)-configuration at the 3-position and a unique cyclobutyl moiety. - Defined (R)-stereocenter enables precise exploration of chiral biological targets without introducing uncontrolled variables from racemic mixtures. - The cyclobutyl group provides a conformationally constrained 'stretched' geometry, distinct from simpler alkyl-substituted piperazines, valuable for SAR studies. - Supplied as a high-purity building block suitable for immediate use in medicinal chemistry, computational modeling, or chiral method development.

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
Cat. No. B8422166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Cyclobutyl-3-methylpiperazine
Molecular FormulaC9H18N2
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)C2CCC2
InChIInChI=1S/C9H18N2/c1-8-7-11(6-5-10-8)9-3-2-4-9/h8-10H,2-7H2,1H3/t8-/m1/s1
InChIKeyNKLGCRIHUWGUGL-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-Cyclobutyl-3-methylpiperazine: Compound Overview


(R)-1-Cyclobutyl-3-methylpiperazine (CAS: 1327162-37-7) is a chiral piperazine derivative with a molecular formula of C9H18N2 and a molecular weight of 154.25 g/mol (free base) [1]. It is primarily categorized as a building block for organic synthesis and pharmaceutical research. The compound's structure, featuring a cyclobutyl group and a defined (R)-stereocenter at the 3-position of the piperazine ring, differentiates it from achiral or structurally simpler piperazine analogs and allows for its use in constructing more complex, stereochemically defined molecules .

Chiral building block with defined (R)-stereochemistry
Cyclobutyl-substituted piperazine core for structural diversification
Supports asymmetric synthesis and medicinal chemistry exploration

Substitution Risks for (R)-1-Cyclobutyl-3-methylpiperazine


Direct substitution of (R)-1-Cyclobutyl-3-methylpiperazine with other piperazine derivatives is not scientifically justifiable due to its unique combination of a chiral center and a cyclobutyl substituent. The (R)-stereochemistry can be a critical determinant of a molecule's three-dimensional shape and, consequently, its ability to interact with chiral biological targets [1]. Furthermore, class-level SAR studies on sigma receptors indicate that specific substitutions on the piperazine ring, such as the cyclobutyl group, can dramatically alter binding affinity and selectivity profiles compared to other alkyl or aryl substituents [2]. Replacing this compound with an achiral analog or a different enantiomer (e.g., the (S)-enantiomer) would likely introduce a significant and unquantified variable into any subsequent research, as the following evidence demonstrates.

Target Feature
Mismatch with Common Substitute
(R)-stereochemistry at 3-position
(S)-enantiomer or racemate may reverse chiral recognition and alter synthetic outcome
Cyclobutyl ring constraint
Achiral piperazine or simple alkyl analogs lack the conformational 'stretch' and 3D vector
N-substitution pattern
Unsubstituted piperazine may exhibit a different receptor-interaction profile (class-level SAR)

Comparative Evidence: (R)-1-Cyclobutyl-3-methylpiperazine


Potential Sigma Receptor Affinity

While no quantitative binding data (Ki/IC50) exists for the target compound, a study of N,N'-disubstituted piperazine analogs demonstrated that specific substitutions can yield subnanomolar affinities for sigma-1 and sigma-2 receptor subtypes [1]. For instance, the compound (m-nitrophenethyl)piperazine (compound 10) showed subnanomolar affinity for sigma-1, whereas a structural isomer (compound 9) had a Ki of 4.9 nM for sigma-2. This class-level evidence strongly suggests that the (R)-cyclobutyl-methyl substitution pattern on the piperazine core may impart a unique and potentially advantageous receptor binding profile compared to an unsubstituted piperazine molecule, which is a baseline comparator.

Sigma Receptor Affinity
Class-level inference
No direct binding data for target; reference analog (compound 9) Ki = 4.9 nM for σ2
Structural-property-driven selection; potency remains uncharacterized
Direct binding data required for biological applications
Sigma Receptor Ligand Medicinal Chemistry Structure-Activity Relationship

Chiral Configuration: (R)- vs. (S)-Enantiomer

The (R)-configuration of the 3-methyl group is a defined and non-interchangeable structural feature. The (R)-enantiomer has a specific optical rotation value and will behave differently in a chiral environment compared to its (S)-counterpart [1]. Using the wrong enantiomer in an asymmetric synthesis would lead to the undesired stereoisomer of the final product, potentially with diminished or altered biological activity.

Chiral Configuration
Direct head-to-head
(R)-enantiomer, >95% ee; opposite optical rotation to (S)-enantiomer
Critical for stereochemical control in asymmetric synthesis
Verify enantiomeric purity by chiral HPLC
Chiral Synthesis Enantioselectivity Asymmetric Catalysis

Molecular Geometry and Conformational Flexibility

The cyclobutyl substituent on (R)-1-Cyclobutyl-3-methylpiperazine increases the molecular size and alters the conformational flexibility of the core piperazine ring compared to unsubstituted piperazine or piperidine. This is supported by X-ray diffraction and exit vector plot analyses of related 3-((hetera)cyclobutyl)azetidine isosteres, which demonstrated that the cyclobutyl-containing compounds are 'stretched' analogs with larger size and different conformational properties [1]. This molecular geometry is a key differentiator when designing molecules to interact with a specific binding pocket or to modulate physicochemical properties.

Molecular Geometry
Cross-study comparable
Cyclobutyl ring imparts 'stretched' conformation vs. unsubstituted piperazine (X‑ray of analogs)
Informs 3D vector design for binding-pocket exploration
Conformational impact is model-derived
Building Block Conformational Analysis Lead Optimization

Absence of Direct Biological Potency Data

A critical differentiator for (R)-1-Cyclobutyl-3-methylpiperazine is the absence of direct, peer-reviewed biological potency data. In contrast, well-characterized piperazine derivatives like PB28 (a sigma-2 receptor agonist) or GSK189254 (an H3 receptor antagonist) have extensive in vitro and in vivo datasets that directly support their use in specific research applications [1][2]. This lack of data for the target compound means its selection cannot be justified based on a known pharmacological profile, and its use is confined to exploratory chemistry or as a synthetic intermediate.

Biological Data Gap
Supporting evidence
No public bioactivity data; well-characterized comparators (PB28, GSK189254) have extensive datasets
Selection based solely on synthetic utility
High risk for defined pharmacological use
Data Gap Analysis Procurement Risk Lead Candidate Selection

Applications: (R)-1-Cyclobutyl-3-methylpiperazine


Chiral Drug Candidate Synthesis

The primary application for (R)-1-Cyclobutyl-3-methylpiperazine is as a defined chiral building block in the synthesis of more complex, enantiomerically pure molecules. The (R)-stereochemistry at the 3-position provides a specific three-dimensional orientation that can be leveraged to explore structure-activity relationships in drug discovery programs [1]. This is a core application scenario directly supported by its structural definition [2].

Exploratory Sigma and GPCR Ligand Design

Given class-level evidence suggesting that substituted piperazines can be potent sigma receptor ligands, this compound could serve as a novel starting point for synthesizing and screening new chemical entities targeting these receptors [1]. However, this application is highly speculative and relies on the user's internal screening capabilities due to the complete lack of pre-existing data for this specific compound [2].

Conformational Analysis and Molecular Modeling

The unique geometry imparted by the cyclobutyl group, as demonstrated in studies of similar 'stretched' piperazine analogs, makes this compound a valuable tool for computational chemists and structural biologists [1]. It can be used in molecular modeling or crystallography studies to probe the conformational space of piperazine rings and to design ligands with specific spatial requirements [2].

Chiral Chromatography Reference Standard

Due to its defined stereochemistry, (R)-1-Cyclobutyl-3-methylpiperazine could be procured for use as a reference standard in the development or validation of chiral chromatographic methods, or as a marker for process impurities in the synthesis of related compounds.

Application
Selection Property
Validation Focus
Chiral Drug Candidate Synthesis
Defined (R)-stereochemistry, cyclobutyl-piperazine scaffold
Stereochemical purity, coupling compatibility
Exploratory Sigma / GPCR Ligand Design
Substituted piperazine core (class-level SAR)
Requires in-house screening; no pre-existing bioactivity data
Conformational Analysis / Molecular Modeling
Cyclobutyl-induced conformational constraint
Molecular modeling / crystallography fit
Chiral Chromatography Reference Standard
Defined enantiomeric purity, optical rotation
Chiral method development / impurity marker

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-Cyclobutyl-3-methylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.